N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride
Overview
Description
“N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1171521-16-6 . It has a molecular weight of 252.7 . The IUPAC name for this compound is N-[3-(aminomethyl)phenyl]-2-furamide hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O2.ClH/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11;/h1-7H,8,13H2,(H,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 252.7 .Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives are pivotal in sustainable chemistry, emerging as alternatives to non-renewable hydrocarbon sources. They serve as platform chemicals for producing a variety of materials, including polymers, fuels, and pharmaceuticals, showcasing their versatility and potential in green chemistry and materials science (Chernyshev et al., 2017).
Arylmethylidenefuranones and Their Reactions
The chemistry of arylmethylidenefuranones includes reactions with various nucleophiles, leading to a diverse array of compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Kamneva et al., 2018).
Phosphonopeptides Containing Free Phosphonic Groups
Phosphonopeptides mimic natural peptides and have shown significant physiological activities, including antimicrobial properties. Their applications extend to medicine and agriculture, underlining the role of furan derivatives in developing new therapeutic agents (Kafarski, 2020).
Antimicrobial Potential of Chitosan
Chitosan, derived from chitin, exhibits remarkable antimicrobial activity. Its broad-spectrum efficacy against various microorganisms highlights the importance of furan-containing compounds in enhancing the antimicrobial properties of biopolymers (Raafat & Sahl, 2009).
Cinnamic Acid Derivatives as Anticancer Agents
The study of cinnamic acid and its derivatives, including furan-based compounds, has revealed their potential as anticancer agents. Their diverse chemical reactivity facilitates the synthesis of compounds with significant antitumor efficacy (De et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds in general have been found to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have a variety of molecular and cellular effects.
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]furan-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11;/h1-7H,8,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFLZPSQLPPPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171521-16-6 | |
Record name | 2-Furancarboxamide, N-[3-(aminomethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171521-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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